molecular formula C25H30N2O4 B6072848 N-benzyl-3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-N-methylpropanamide

N-benzyl-3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-N-methylpropanamide

Cat. No.: B6072848
M. Wt: 422.5 g/mol
InChI Key: GNQGIDZUSGKDIW-UHFFFAOYSA-N
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Description

N-benzyl-3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-N-methylpropanamide is a complex organic compound that features a piperidine ring, a benzodioxine moiety, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-N-methylpropanamide typically involves multiple steps:

    Formation of the Benzodioxine Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and dihaloalkanes.

    Coupling Reactions: The benzodioxine and piperidine intermediates are coupled using amide bond formation techniques, often employing reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzodioxine moiety, converting it to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-benzyl-3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-N-methylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Biological Studies: The compound is used in studies exploring its interaction with biological targets, such as receptors and enzymes.

    Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-benzyl-3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-N-methylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodioxine moiety may interact with hydrophobic pockets, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-N-ethylpropanamide
  • N-benzyl-3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-N-isopropylpropanamide

Uniqueness

N-benzyl-3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-N-methylpropanamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. The presence of the benzodioxine moiety also imparts distinct chemical properties, such as increased hydrophobicity and potential for π-π interactions.

Properties

IUPAC Name

N-benzyl-3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-26(17-20-7-3-2-4-8-20)24(28)12-11-19-13-15-27(16-14-19)25(29)23-18-30-21-9-5-6-10-22(21)31-23/h2-10,19,23H,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQGIDZUSGKDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCC2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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